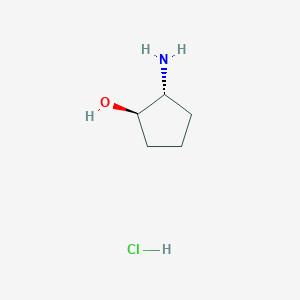

反式-2-氨基环戊醇盐酸盐

描述

trans-2-Aminocyclopentanol hydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclopentane ring with an amino group and a hydroxyl group in a trans configuration, which is further processed into its hydrochloride salt form for enhanced stability and reactivity in certain conditions.

Synthesis Analysis

The synthesis of trans-2-aminocyclopentanol derivatives has been achieved through a chemoenzymatic protocol, which involves the synthesis of a racemic precursor followed by enzymatic resolution. Specifically, the racemic trans-2-(diallylamino)cyclopentanol is resolved using Burkholderia cepacia lipase, yielding enantiopure compounds. These compounds can then undergo further chemical transformations through protection-deprotection reactions to yield a variety of derivatives .

Molecular Structure Analysis

The molecular structure of trans-2-aminocyclopentanol hydrochloride is characterized by the presence of a cyclopentane ring, which is a five-membered ring, bearing an amino group (NH2) and a hydroxyl group (OH) in a trans configuration relative to each other. This spatial arrangement is crucial for the compound's reactivity and its interaction with other molecules. The hydrochloride salt form is likely to enhance its solubility in polar solvents and may affect its reactivity in certain chemical reactions.

Chemical Reactions Analysis

trans-2-Aminocyclopentanol has been shown to react with formaldehyde to yield specific isomers of NN'-methanoperhydrocycloalkano[d,i][1,6,3,8]dioxadiazecines. This reaction is indicative of the compound's ability to undergo condensation reactions, which can be useful in the synthesis of heterocyclic compounds. The reaction outcome is influenced by the ring strain associated with the cyclopentane ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of trans-2-aminocyclopentanol hydrochloride are not detailed in the provided papers, it can be inferred that the compound's properties would be influenced by its molecular structure. The presence of both an amino group and a hydroxyl group suggests that the compound would exhibit both basic and acidic properties, respectively. The hydrochloride form would likely be more soluble in water and other polar solvents compared to the free base due to the ionic nature of the salt.

Case Studies and Applications

Although no direct case studies were provided, the synthesis and properties of trans-2-aminocyclopentanol hydrochloride suggest its potential utility in the preparation of antidotes for anticholinesterase poisoning, as similar structures have been synthesized for this purpose . Additionally, the compound's derivatives could find applications in the synthesis of biologically active molecules, such as those discussed in the context of 2-aminocyclopentanecarboxylic acid and its role in antibiotic and peptide synthesis .

科学研究应用

药理学

胆碱酯酶抑制:该化合物因其作为胆碱酯酶抑制剂的潜力而被研究。 2-氨基环戊醇盐酸盐的顺式异构体已被证明具有更高的抑制潜力,这在治疗阿尔茨海默病等疾病的背景下具有重要意义 .

有机合成

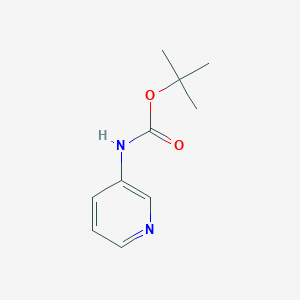

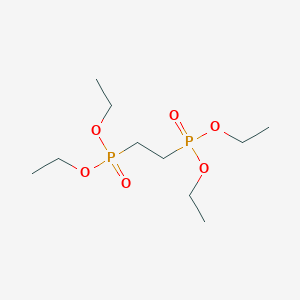

对映选择性合成:该化合物用于保护的反式-1,2-氨基醇的对映选择性合成。 该过程由寡聚(salen)Co-OTf催化剂促进,该催化剂对于生产对映纯的2-氨基环烷醇盐酸盐至关重要 .

药物化学

合成中间体:它用作反式-羟基环戊基羧酰胺合成的中间体,这些羧酰胺在开发新药方面具有价值 .

生物化学

酶促反应研究:该化合物作为一种氨基环烷醇,使其成为研究酶促反应和途径(特别是涉及胆碱酯酶的途径)的兴趣对象 .

化学工程

工艺开发:它能够通过氨基甲酸酯加成方案以多克规模生产,使其成为过程工程和可扩展化学工艺开发中的重要化合物 .

材料科学

催化剂开发:该化合物的合成涉及使用(salen)Co-OTf催化剂,这对材料科学中新材料和催化剂的开发具有影响 .

环境科学

环境影响研究:虽然没有直接提及环境科学中的具体应用,但该化合物的合成和在各个领域的应用意味着需要进行环境影响研究,以确保安全和可持续的实践 .

分析化学

作用机制

Mode of Action

It’s known that it can act as a potent GPR88 receptor agonist . This means it binds to the GPR88 receptor and activates it, which can lead to a variety of downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given its potential to act as a GPR88 receptor agonist, it may have a range of effects depending on the specific cellular context .

属性

IUPAC Name |

(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68327-11-7 | |

| Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

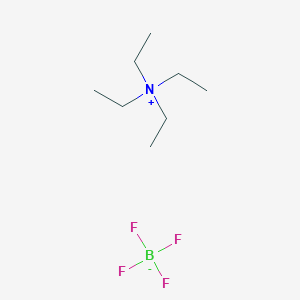

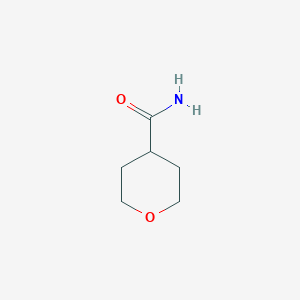

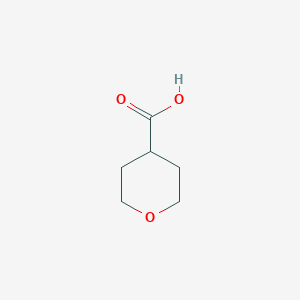

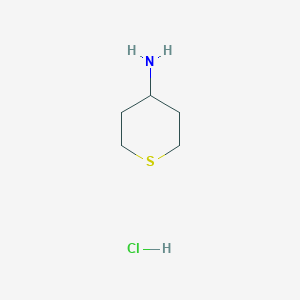

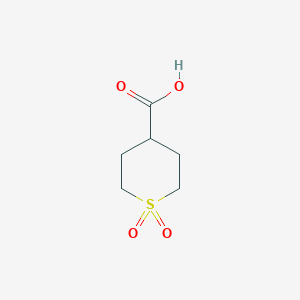

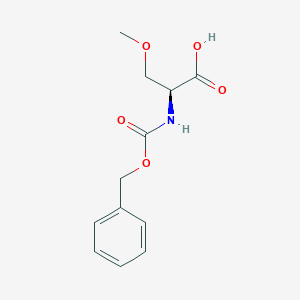

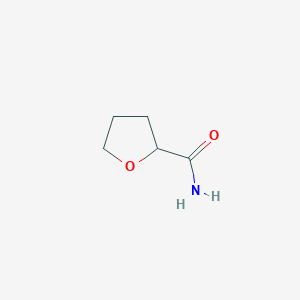

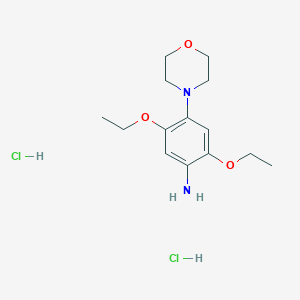

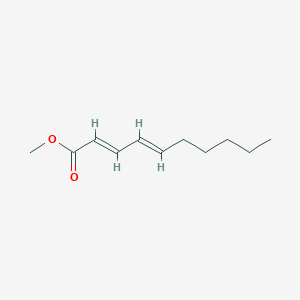

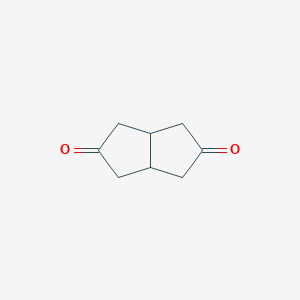

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。